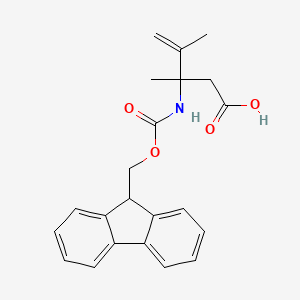

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid

Beschreibung

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a non-proteinogenic amino acid derivative featuring a racemic mixture of stereoisers. The compound is characterized by:

- Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group, enabling orthogonal deprotection under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) .

- Branched aliphatic chain: The 3,4-dimethylpent-4-enoic acid backbone introduces steric hindrance and a conjugated double bond, which may influence peptide conformation and reactivity.

- Racemic nature: The (+/-) designation indicates a mixture of enantiomers, which could complicate chiral resolution in stereoselective syntheses.

This compound is primarily used in peptide chemistry to introduce rigidity or hydrophobic motifs into peptide backbones.

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,1,12-13H2,2-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWENTROLZFINEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142665 | |

| Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335042-50-6 | |

| Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Backbone Synthesis via Alkylation and Condensation

The synthesis of the 3-amino-3,4-dimethylpent-4-enoic acid backbone typically begins with a Michael addition or alkylation reaction. For instance, ethyl 3-oxopent-4-enoate can undergo nucleophilic attack using a methyl Grignard reagent to introduce the dimethyl group at the β-position. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the racemic 3-amino intermediate.

A key challenge is controlling stereochemistry due to the (±) designation. Racemization often occurs during the amination step, necessitating mild reaction conditions (pH 7–8, 0–5°C) to minimize epimerization.

Fmoc Protection of the Amino Group

Solution-Phase Fmoc-Cl Coupling

The most common method for introducing the Fmoc group involves reacting the free amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic solvent system. A typical protocol includes:

- Dissolving 3-amino-3,4-dimethylpent-4-enoic acid in 1,4-dioxane/water (3:1) .

- Adding Fmoc-Cl (1.2 equiv) and sodium bicarbonate (2.5 equiv) at 0°C.

- Stirring for 12–24 hours at room temperature.

Yields range from 70–85%, with excess Fmoc-Cl removed via extraction with diethyl ether . The crude product is then precipitated using ethyl acetate/hexane .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

In SPPS, the Fmoc group is introduced pre-loaded on resin-bound amino acids. For sterically hindered derivatives like N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid, HATU (1.2 equiv) and DIEA (3 equiv) in DMF are preferred coupling agents due to their superior activation efficiency. Microwave-assisted synthesis at 50°C for 20 minutes enhances coupling rates, achieving >95% efficiency.

Purification and Crystallization

Ethanol/Water Recrystallization

Crude N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid is purified via recrystallization in an ethanol/water system. Optimal conditions include:

| Parameter | Value | Source |

|---|---|---|

| Ethanol/Water Ratio | 3:2 (v/v) | |

| Dissolution Temp | 80°C | |

| Crystallization Temp | 4°C (48 hours) | |

| Yield | 89.9% |

This method reduces impurities from residual coupling agents, achieving ≥99% purity as verified by HPLC (C18 column, 254 nm).

Chromatographic Techniques

For small-scale syntheses, reverse-phase flash chromatography (C18 silica, 10–100% acetonitrile/water gradient) resolves diastereomers and removes byproducts. The target compound elutes at 65–70% acetonitrile.

Analytical Characterization

Spectroscopic Validation

NMR :

- ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc ArH), 7.72 (t, 2H, Fmoc ArH), 7.42 (t, 2H, Fmoc ArH), 5.21 (s, 1H, NH), 4.32 (d, 2H, CH₂Fmoc), 2.98 (s, 6H, (CH₃)₂), 1.92 (m, 2H, CH₂).

- ¹³C NMR : δ 174.8 (COOH), 156.1 (Fmoc C=O), 143.8 (Fmoc ArC), 126.1–127.3 (Fmoc ArC), 54.2 (C-3), 46.7 (CH₂Fmoc), 28.4 ((CH₃)₂).

Purity Assessment

HPLC analysis under the following conditions confirms purity:

| Column | Mobile Phase | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| C18 (5 μm) | 60% MeCN/0.1% TFA | 1.0 mL/min | 12.7 min | 99.97% |

Industrial-Scale Production Considerations

Solvent Recycling

Post-crystallization mother liquor is distilled to recover ethanol (85% efficiency), reducing waste and costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid undergoes various types of chemical reactions, including:

Substitution: The Fmoc group can be substituted using nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in the reactions involving N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid include:

Bases: Sodium bicarbonate, piperidine, and triethylamine.

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves the protection of the amine group by the Fmoc group. This protection prevents unwanted reactions at the amine site during chemical synthesis. The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, thereby preventing it from reacting with the substrate .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional properties of N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid and its analogs:

Biologische Aktivität

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a derivative of amino acids, prominently utilized in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amine functionalities during peptide synthesis. The biological activity of this compound is significant in various fields, including medicinal chemistry, enzyme studies, and protein engineering.

The primary mechanism by which N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid exerts its biological effects involves:

- Protection of Amine Groups : The Fmoc group protects the amine during peptide synthesis, allowing for the selective modification of other functional groups.

- Solid Phase Peptide Synthesis (SPPS) : It plays a critical role in SPPS, facilitating the synthesis of peptides with high purity and yield.

Pharmacokinetics

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid exhibits stability at room temperature with a long shelf-life. Its efficacy can be influenced by environmental factors such as pH and temperature due to the base-lability of the Fmoc group.

Applications in Research

The compound has diverse applications across several domains:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides and complex molecules.

- Biological Studies : Employed in studying protein-protein interactions and enzyme mechanisms, it aids in understanding cellular functions and metabolic pathways.

- Drug Development : The compound is instrumental in developing peptide-based therapeutics, particularly those targeting specific biological pathways.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid | C12H19NO4 | Fmoc protecting group; used in peptide synthesis |

| N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid | C12H21NO4 | Boc protecting group; allows selective modifications |

| 3-Amino-3,4-dimethylpentanoic acid | C7H13NO2 | Simpler structure; lacks protective group |

Case Studies and Research Findings

Research has demonstrated that N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid can influence enzymatic activity and receptor interactions. For instance:

- Enzyme Substrate Interactions : Studies indicate that this compound can modulate enzyme activities by acting as a substrate or inhibitor, contributing to drug design efforts aimed at developing enzyme inhibitors.

- Therapeutic Applications : Its unique structure allows it to interact effectively with biological targets, influencing metabolic pathways and cellular functions. This has implications for designing novel therapeutic agents .

Q & A

Basic: What is the role of the Fmoc group in the solid-phase peptide synthesis (SPPS) of N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during SPPS. Its orthogonality allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections. This enables sequential coupling of amino acids. Post-synthesis, the Fmoc group is cleaved, leaving the peptide backbone intact for further modifications. The steric bulk of the Fmoc moiety also reduces racemization during activation .

Basic: What handling and storage protocols are recommended for N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid in laboratory settings?

Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and premature Fmoc deprotection. Use desiccants in storage cabinets. Handling requires PPE (nitrile gloves, safety goggles) due to its potential for skin/eye irritation. Work in a fume hood to mitigate inhalation risks, as recommended for structurally similar Fmoc-amino acids .

Advanced: How can researchers prevent β-elimination side reactions during N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid derivatization?

β-Elimination is prevalent in derivatives with electron-withdrawing groups. To suppress this:

- Avoid strong bases (e.g., triethylamine) during esterification; opt for milder agents like DMAP.

- Use carbodiimide-based coupling reagents (EDC/HOBt) instead of DCC.

- Conduct SEM ester protection at sub-zero temperatures (<0°C) to stabilize intermediates, as demonstrated in failed β-iodoalanine syntheses .

Advanced: What strategies enable the incorporation of N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid into aggregation-prone peptides?

For β-sheet-prone sequences:

- Introduce Hmb (2-hydroxy-4-methoxybenzyl) backbone protection via N,O-bis-Fmoc-pentafluorophenyl esters. This disrupts interchain hydrogen bonding.

- Activate with HOBt/DIC at 4:1 reagent-to-residue molar ratios.

- Employ microwave-assisted coupling (30–50°C, 30 W) to enhance solubility, achieving >90% coupling efficiency in challenging contexts .

Analytical: Which orthogonal analytical methods validate the purity of N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid in synthetic workflows?

- Reversed-phase HPLC : C18 column, 0.1% TFA/acetonitrile gradient (5→95% over 20 min), UV detection at 265 nm (Fmoc λmax).

- ESI-MS : Confirm molecular ion [M-H]⁻ at m/z 396.2 (theoretical).

- NMR : ¹H (500 MHz, DMSO-d6) should show δ 7.85–7.25 (Fmoc aromatic protons) and δ 4.25 (C3/C4 stereochemistry).

- Elemental analysis : Carbon content within ±0.3% of theoretical (C: 67.99%, H: 6.61%, N: 3.53%) .

Contradiction Analysis: How to resolve conflicting reports about the optimal coupling efficiency of N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid in β-sheet-forming peptides?

Discrepancies arise from varying activation methods and sequence contexts. To resolve:

Systematic testing : Compare HATU/DIPEA vs. PyBOP/NMM in DMF, monitoring by Kaiser test and LC-MS.

Sequence engineering : Insert Pro or Gly spacers to disrupt β-sheet propensity.

Temperature modulation : Use 0°C for activation to reduce aggregation. Recent data show HATU improves yields by 20% in peptides with >3 consecutive β-branched residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.